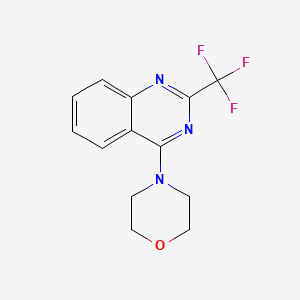
4-(2-(Trifluoromethyl)quinazolin-4-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(Trifluoromethyl)quinazolin-4-yl)morpholine is a chemical compound with the molecular formula C13H12F3N3O and a molecular weight of 283.254. It is a derivative of quinazoline, a nitrogen-containing heterocyclic compound .
Molecular Structure Analysis
Quinazoline is a well-known heterocyclic compound having the chemical formula C8H6N2. It is a light yellow crystalline solid and is also known as 1,3-diazanaphthalene, which comprises one benzene and one pyrimidine ring . The specific molecular structure of 4-(2-(Trifluoromethyl)quinazolin-4-yl)morpholine is not explicitly mentioned in the literature.Physical And Chemical Properties Analysis
Quinazoline is a light yellow crystalline solid . The specific physical and chemical properties of 4-(2-(Trifluoromethyl)quinazolin-4-yl)morpholine are not explicitly mentioned in the literature.Aplicaciones Científicas De Investigación
Anticancer Agent Development
4-(2-(Trifluoromethyl)quinazolin-4-yl)morpholine: derivatives have been explored as potential Werner-dependent antiproliferative agents . These compounds have shown promising results in inhibiting the growth of various cancer cell lines, including PC3, K562, and HeLa . The derivatives exhibit their anticancer activities by targeting the Werner (WRN) helicase, which is involved in DNA repair and replication. Compounds with this structure have been found to be more sensitive to cancer cells overexpressing WRN, indicating a potential for personalized cancer therapy based on WRN expression levels .
Tubulin Polymerization Inhibition
Research has identified that certain N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives , a class to which our compound belongs, act as inhibitors of tubulin polymerization in leukemia cells . These compounds disrupt cellular microtubule networks by targeting the colchicine site, leading to cell cycle arrest at the G2/M phase and promoting apoptosis. This mechanism is crucial for the development of new chemotherapeutic agents that can effectively target and destroy cancer cells .
Leukemia Treatment
The same class of compounds has also been shown to have significant growth inhibitory activity against chronic myeloid leukemia cells (K562) and erythroleukemia cells (HEL) . They have demonstrated stronger activity than some of the existing positive controls like paclitaxel and colchicine, suggesting their potential as more effective treatments for leukemia .
Angiogenesis Inhibition
Apart from their antiproliferative and tubulin polymerization inhibition activities, these compounds have also been found to inhibit angiogenesis . Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. By inhibiting this process, the compounds can potentially prevent the growth and spread of cancer .
Palladium-Catalyzed Synthesis
In the field of synthetic chemistry, 4-(2-(Trifluoromethyl)quinazolin-4-yl)morpholine has been used in palladium-catalyzed reactions. These reactions are important for the synthesis of valuable 2-(trifluoromethyl)quinazolin-4(3H)-ones . Such compounds are of interest due to their diverse biological activities and potential pharmaceutical applications.
Support for Heterogeneous Catalysts
Activated carbon fibers, which are known for their unique physical and chemical properties, have been utilized as supports for heterogeneous palladium catalysts in the carbonylative synthesis of 2-(trifluoromethyl)quinazolin-4(3H)-ones . This application highlights the versatility of the compound in facilitating important chemical reactions in industrial processes.
Propiedades
IUPAC Name |
4-[2-(trifluoromethyl)quinazolin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O/c14-13(15,16)12-17-10-4-2-1-3-9(10)11(18-12)19-5-7-20-8-6-19/h1-4H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUFSCMXRMEJED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=CC=CC=C32)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(Trifluoromethyl)quinazolin-4-yl)morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

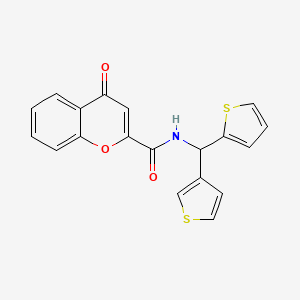
![N-tert-butyl-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2983988.png)
![3-[(4-chlorophenyl)methyl]-1,7-dimethyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2983992.png)
![Methyl 3-[{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}(methyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2983993.png)
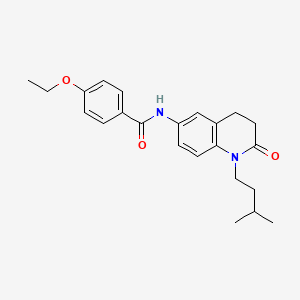

![2-cyclopropyl-N,4-dimethyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2983998.png)
![Tert-butyl 2-amino-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B2983999.png)
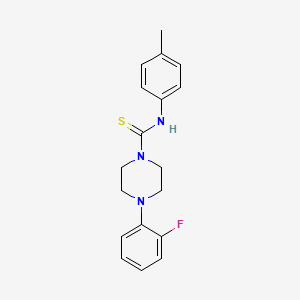
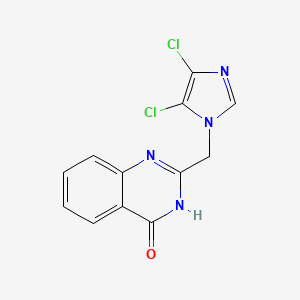

![3-(4-fluorophenyl)-2-methyl-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2984004.png)
![(2,4-Dichlorophenyl)[8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone](/img/structure/B2984005.png)
